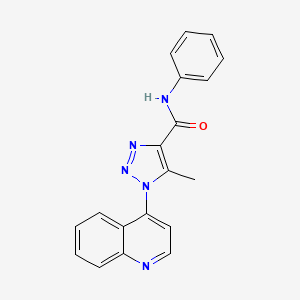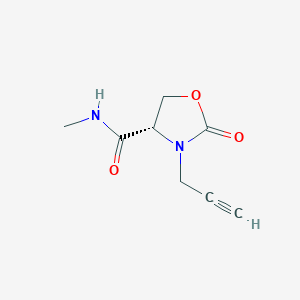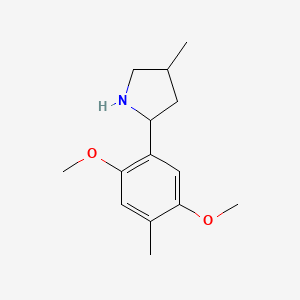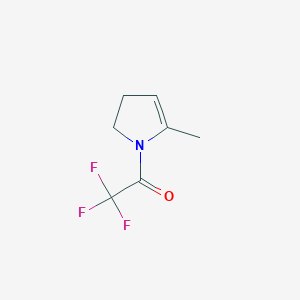![molecular formula C15H10IN3O B12877396 (5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one CAS No. 65356-17-4](/img/structure/B12877396.png)
(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, followed by the introduction of the iodine atom and the iminocyclohexadienylidene group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions typically require specific solvents, temperatures, and pH conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(4-Iminocyclohexa-2,5-dien-1-ylidene)-2,5-dihydro-1H-1,2,4-triazol-3-amine
- 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline
Uniqueness
5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol is unique due to the presence of the iodine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
65356-17-4 |
|---|---|
分子式 |
C15H10IN3O |
分子量 |
375.16 g/mol |
IUPAC名 |
5-(4-aminophenyl)imino-7-iodoquinolin-8-one |
InChI |
InChI=1S/C15H10IN3O/c16-12-8-13(19-10-5-3-9(17)4-6-10)11-2-1-7-18-14(11)15(12)20/h1-8H,17H2 |
InChIキー |
IUYQXTHUBZCBBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)C(=CC2=NC3=CC=C(C=C3)N)I)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Aminomethyl)benzo[d]oxazol-2-ol](/img/structure/B12877318.png)
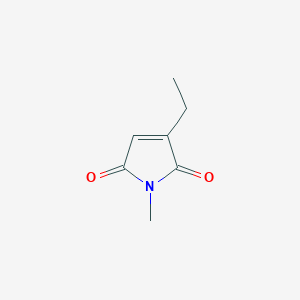
![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)
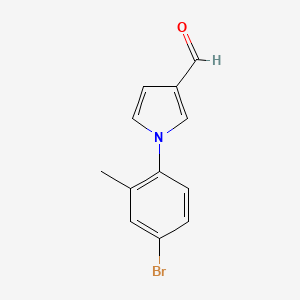

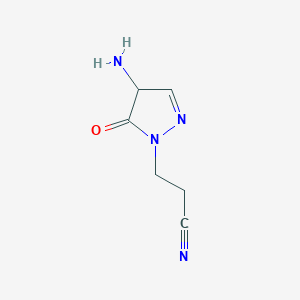
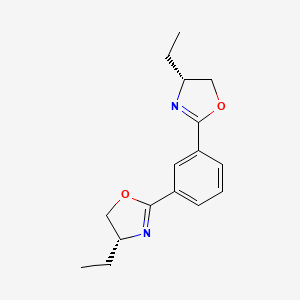
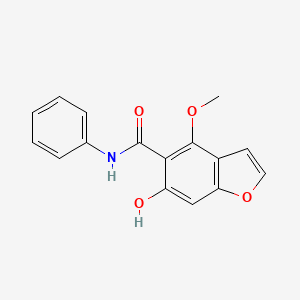
![5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline](/img/structure/B12877368.png)
